3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYLPYRROLIDINE-2,5-DIONE
Overview
Description
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYLPYRROLIDINE-2,5-DIONE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a pyrrolidine-2,5-dione structure
Scientific Research Applications
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYLPYRROLIDINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It may be used in the synthesis of polymers or as a precursor for other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYLPYRROLIDINE-2,5-DIONE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Ring Formation: The piperazine ring is often synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using a suitable linker, often through nucleophilic substitution reactions.
Formation of Pyrrolidine-2,5-Dione: The final step involves the formation of the pyrrolidine-2,5-dione ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the piperazine ring can yield secondary amines.
Mechanism of Action
The mechanism of action of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYLPYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Shares the benzodioxole moiety but differs in its overall structure and pharmacological effects.
Methylone: Another compound with a benzodioxole ring, used as a psychoactive substance.
Eutylone: A synthetic cathinone with structural similarities, known for its stimulant effects.
Uniqueness
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYLPYRROLIDINE-2,5-DIONE is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a pyrrolidine-2,5-dione structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-ethylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-21-17(22)10-14(18(21)23)20-7-5-19(6-8-20)11-13-3-4-15-16(9-13)25-12-24-15/h3-4,9,14H,2,5-8,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJOSZLDMOGMNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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